2,3,4-trifluoro-N-(3-methylbutyl)aniline
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Overview
Description
2,3,4-trifluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and an aniline group substituted with a 3-methylbutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-(3-methylbutyl)aniline typically involves the reaction of 2,3,4-trifluoroaniline with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4-trifluoro-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and nitroso derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-trifluoro-N-(3-methylbutyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,3,4-trifluoro-N-(2-methylbutyl)aniline: This compound has a similar structure but with a different alkyl chain length.
2-methyl-3-trifluoromethylaniline: Another related compound with a trifluoromethyl group instead of trifluoroaniline.
Uniqueness
2,3,4-trifluoro-N-(3-methylbutyl)aniline is unique due to its specific substitution pattern and the presence of the 3-methylbutyl chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,3,4-trifluoro-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-7(2)5-6-15-9-4-3-8(12)10(13)11(9)14/h3-4,7,15H,5-6H2,1-2H3 |
InChI Key |
VJJZRMKBKQBEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
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